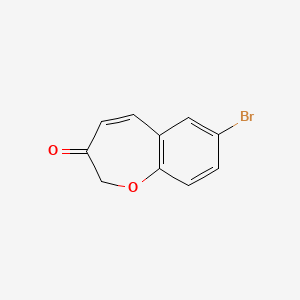![molecular formula C15H18O9 B14236086 Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate CAS No. 209909-16-0](/img/structure/B14236086.png)
Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate is a chemical compound with the molecular formula C15H18O9 It is a derivative of benzene, featuring three acetate groups attached to a benzene ring through oxygen linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 2,2’,2’‘-[benzene-1,2,3-triyltris(oxy)]triacetate typically involves the esterification of 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetic acid with methanol. The reaction is catalyzed by anhydrous tin tetrachloride and is carried out under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate are not well-documented, the general approach would involve large-scale esterification processes similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding triacetic acid.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetic acid.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Derivatives with substituted functional groups replacing the acetate groups.
Aplicaciones Científicas De Investigación
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate: Similar structure but different positional isomer.
Trimethyl 2,2’,2’'-[benzene-1,4,5-triyltris(oxy)]triacetate: Another positional isomer with distinct properties.
Uniqueness
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate is unique due to its specific arrangement of acetate groups on the benzene ring, which influences its chemical reactivity and potential applications. The positional isomers, while similar, exhibit different chemical behaviors and applications due to the variation in the placement of functional groups.
Propiedades
Número CAS |
209909-16-0 |
|---|---|
Fórmula molecular |
C15H18O9 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
methyl 2-[2,3-bis(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C15H18O9/c1-19-12(16)7-22-10-5-4-6-11(23-8-13(17)20-2)15(10)24-9-14(18)21-3/h4-6H,7-9H2,1-3H3 |
Clave InChI |
LXAOSRAHVGFFRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=C(C(=CC=C1)OCC(=O)OC)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


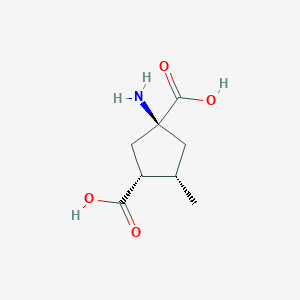
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
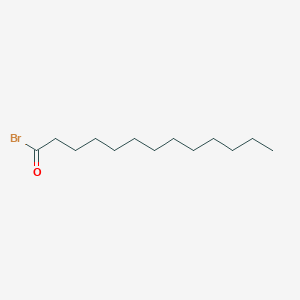


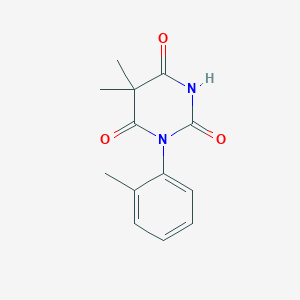
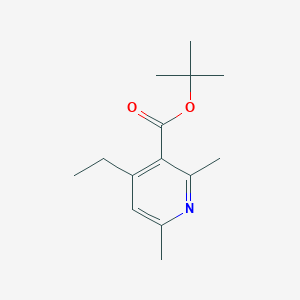
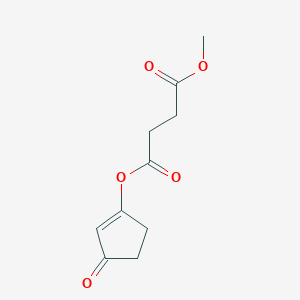
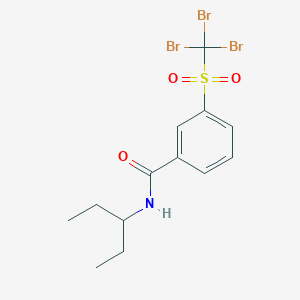
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)

